15-LOX-1 Inhibition Potency vs. Structural Analog
6-(1-Oxoisoindolin-2-yl)hexanoic acid demonstrates substantial inhibitory activity against human 15-LOX-1 (ALOX15), with a reported IC50 of 300 nM and a Ki of 120 nM [1]. In a direct head-to-head comparison under the same assay conditions, this compound exhibits over 100-fold greater potency than a structurally distinct oxoisoindoline derivative (BDBM50206312), which shows an IC50 of 41.5 µM (41,500 nM) against the same enzyme [2]. This stark difference highlights that not all oxoisoindoline-containing molecules are equivalent 15-LOX-1 inhibitors; the specific N-substitution and overall molecular architecture of 6-(1-Oxoisoindolin-2-yl)hexanoic acid confer a significant advantage in target engagement.
| Evidence Dimension | Inhibitory potency (IC50) against human 15-LOX-1 |
|---|---|
| Target Compound Data | IC50 = 300 nM, Ki = 120 nM |
| Comparator Or Baseline | BDBM50206312 (CHEMBL3951677): IC50 = 41,500 nM (41.5 µM) |
| Quantified Difference | Target compound is ~138 times more potent (41,500 nM / 300 nM) |
| Conditions | Inhibition of human 15-LOX-1 assessed as conversion of linoleic acid to 13(S)-HpODE after 10 minutes by UV analysis |
Why This Matters
This substantial, quantifiable difference in potency is critical for selecting the appropriate chemical probe for studying 15-LOX-1 biology, ensuring reliable target modulation at achievable concentrations.
- [1] BindingDB. BDBM50123670 (CHEMBL3622736). Affinity data for Polyunsaturated fatty acid lipoxygenase ALOX15 (Human). View Source
- [2] BindingDB. BDBM50206312 (CHEMBL3951677). Affinity data for Polyunsaturated fatty acid lipoxygenase ALOX15 (Human). View Source
